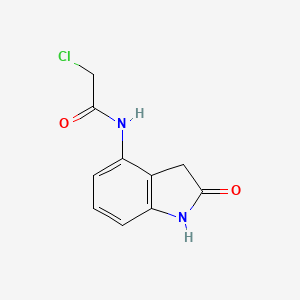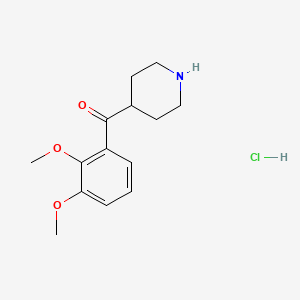
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL is a chemical compound with the molecular formula C14H20ClNO3 and a molecular weight of 285.77 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a benzoyl group substituted with two methoxy groups at the 2 and 3 positions.
Preparation Methods
The synthesis of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves several steps. One common synthetic route starts with the reaction of 2,3-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine to yield 4-(2,3-Dimethoxybenzoyl)piperidine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2,3-DIMETHOXYPHENYL)(PIPERIDIN-4-YL)METHANONE HCL can be compared with other similar compounds, such as:
4-(3,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 3 and 4 positions instead of 2 and 3.
4-(2,4-Dimethoxybenzoyl)piperidine hydrochloride: This compound has methoxy groups at the 2 and 4 positions.
The unique positioning of the methoxy groups in this compound can lead to different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H20ClNO3 |
|---|---|
Molecular Weight |
285.76 g/mol |
IUPAC Name |
(2,3-dimethoxyphenyl)-piperidin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C14H19NO3.ClH/c1-17-12-5-3-4-11(14(12)18-2)13(16)10-6-8-15-9-7-10;/h3-5,10,15H,6-9H2,1-2H3;1H |
InChI Key |
ZMJAXQVDQSLRGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)C2CCNCC2.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[2-(propan-2-ylsulfonyl)phenyl]pyridin-4-amine](/img/structure/B8466853.png)
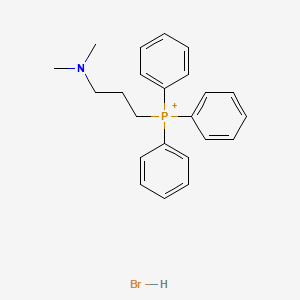
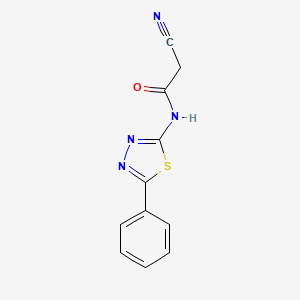
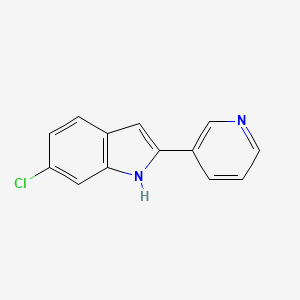
![1h-Pyrrolo[2,3-c]pyridine-5-carboxamide,1-[(4-fluorophenyl)methyl]-n-hydroxy-n-methyl-3-[(3-oxo-1-piperazinyl)methyl]-](/img/structure/B8466870.png)
![tert-butyl 9-(2-imidazol-1-ylethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8466876.png)
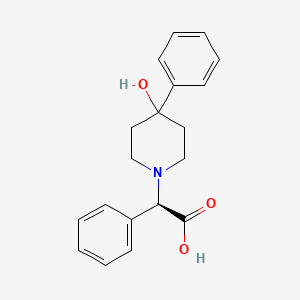
![1,1,1-Tris[4-(4-nitrophenoxy)phenyl]ethane](/img/structure/B8466902.png)

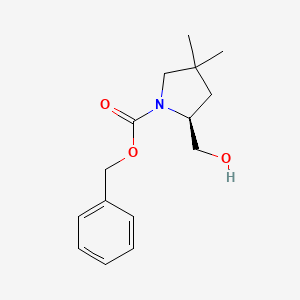
![1-(2-Nitroprop-1-en-1-yl)-3-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B8466922.png)
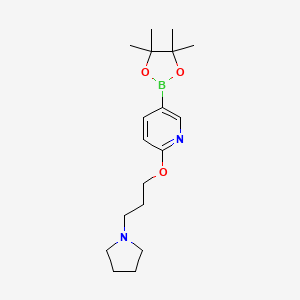
![6,8-Dimethylimidazo[1,2-a]pyridine](/img/structure/B8466925.png)
